5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid
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Description
5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C13H13NO4 and a molecular weight of 247.25 . It is a specialty product used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CC1=CC=CC=C1OCC2=C(ON=C2C(=O)O)C .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 247.25 and a molecular formula of C13H13NO4 .Mechanism of Action
Target of Action
The primary targets of 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid are currently unknown. Isoxazole, a five-membered heterocyclic pharmacophore, is widely used as a crucial moiety in drug discovery research . .
Mode of Action
Isoxazoles are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial activities . The specific interactions of this compound with its potential targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Isoxazoles are known to interact with various biochemical pathways due to their broad spectrum of biological activities
Result of Action
Given the broad biological activities of isoxazoles , this compound may have diverse effects at the molecular and cellular levels. More research is needed to elucidate these effects.
properties
IUPAC Name |
5-methyl-4-[(2-methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-8-5-3-4-6-11(8)17-7-10-9(2)18-14-12(10)13(15)16/h3-6H,7H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIAMULQZTXWPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=C(ON=C2C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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